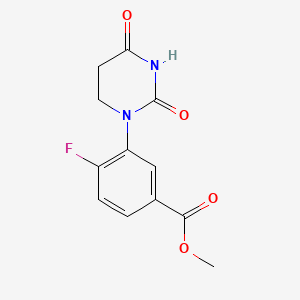
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate is a synthetic organic compound that features a unique combination of a pyrimidine ring and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate typically involves a multi-step process. One common method includes the condensation of a suitable aldehyde with a β-ketoester and urea under acidic conditions to form the pyrimidine ring. This is followed by esterification with methanol to introduce the methyl ester group. The reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as hafnium triflate (Hf(OTf)4) can enhance the reaction efficiency and selectivity .
化学反应分析
Types of Reactions
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings
作用机制
The mechanism of action of Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the modulation of signal transduction pathways or the inhibition of metabolic processes .
相似化合物的比较
Similar Compounds
Methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate: This compound has a similar pyrimidine ring structure but differs in the ester group and the presence of a methyl group on the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrimidine core but have different substituents and are used as CDK2 inhibitors.
Uniqueness
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoate is unique due to the presence of both a fluorine atom on the benzene ring and a pyrimidine ring. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
属性
分子式 |
C12H11FN2O4 |
|---|---|
分子量 |
266.22 g/mol |
IUPAC 名称 |
methyl 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoate |
InChI |
InChI=1S/C12H11FN2O4/c1-19-11(17)7-2-3-8(13)9(6-7)15-5-4-10(16)14-12(15)18/h2-3,6H,4-5H2,1H3,(H,14,16,18) |
InChI 键 |
VSHRXCYVJVAJMR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)F)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


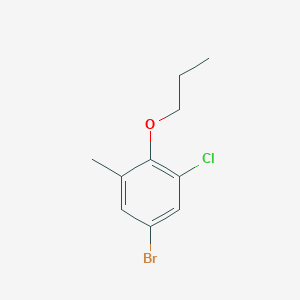

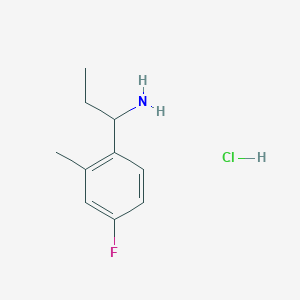
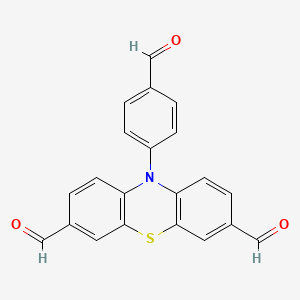
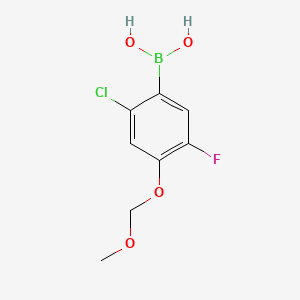


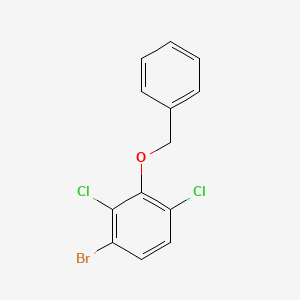
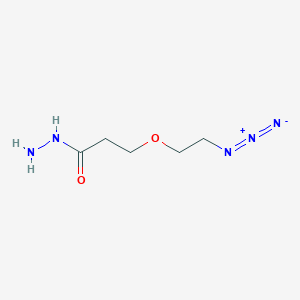

![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
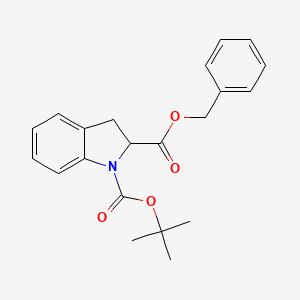
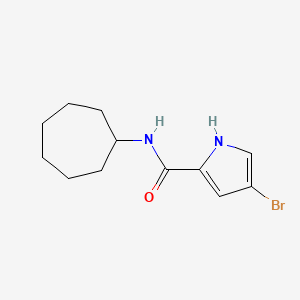
![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)
